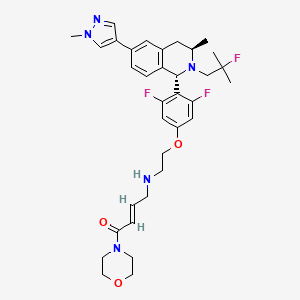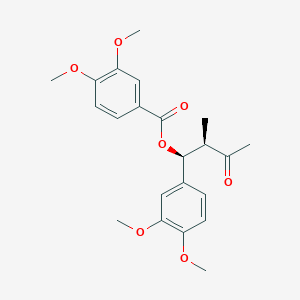
Schibitubin I
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Schibitubin I is a lignin compound with notable neuroprotective activity. It can be isolated from the fruits of Schisandra bicolor var. tuberculata . Lignins are complex organic polymers found in the cell walls of plants, contributing to their structural integrity and resistance to decay.
准备方法
Synthetic Routes and Reaction Conditions: Schibitubin I is typically isolated from natural sources rather than synthesized chemically. The primary method involves extracting the compound from the fruits of Schisandra bicolor var. tuberculata . The extraction process includes solvent extraction, followed by purification steps such as chromatography to isolate the pure compound.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its specific natural source and the complexity of its extraction process. Research is ongoing to develop more efficient extraction and purification techniques to facilitate its broader use.
化学反应分析
Types of Reactions: Schibitubin I, being a lignin, can undergo various chemical reactions typical of phenolic compounds. These include:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into more reduced forms, potentially altering its biological activity.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups into the lignin structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups into the lignin structure.
科学研究应用
Schibitubin I has several scientific research applications, particularly due to its neuroprotective properties :
Chemistry: It serves as a model compound for studying the chemical behavior of lignins and their derivatives.
Biology: this compound is used in research on neurodegenerative diseases due to its ability to protect neuronal cells.
Medicine: Its neuroprotective activity makes it a candidate for developing treatments for conditions like Alzheimer’s and Parkinson’s diseases.
Industry: While not widely used industrially, this compound’s properties are of interest for developing bio-based materials and additives.
作用机制
Schibitubin I exerts its neuroprotective effects through several mechanisms :
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress in neuronal cells.
Anti-inflammatory Effects: this compound can inhibit inflammatory pathways, protecting neurons from inflammation-induced damage.
Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors involved in oxidative stress and inflammation pathways.
相似化合物的比较
Schisandrin: Another lignin from Schisandra species with similar neuroprotective properties.
Euryalin A and B: Lignans with antioxidant activities, though their structures and activities differ slightly from Schibitubin I.
Uniqueness: this compound is unique due to its specific source (Schisandra bicolor var. tuberculata) and its potent neuroprotective activity. Its ability to interact with multiple molecular targets and pathways sets it apart from other lignins and lignan compounds.
属性
分子式 |
C22H26O7 |
|---|---|
分子量 |
402.4 g/mol |
IUPAC 名称 |
[(1S,2R)-1-(3,4-dimethoxyphenyl)-2-methyl-3-oxobutyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C22H26O7/c1-13(14(2)23)21(15-7-9-17(25-3)19(11-15)27-5)29-22(24)16-8-10-18(26-4)20(12-16)28-6/h7-13,21H,1-6H3/t13-,21-/m0/s1 |
InChI 键 |
AGVOQRRWXUMWQJ-ZSEKCTLFSA-N |
手性 SMILES |
C[C@H]([C@@H](C1=CC(=C(C=C1)OC)OC)OC(=O)C2=CC(=C(C=C2)OC)OC)C(=O)C |
规范 SMILES |
CC(C(C1=CC(=C(C=C1)OC)OC)OC(=O)C2=CC(=C(C=C2)OC)OC)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


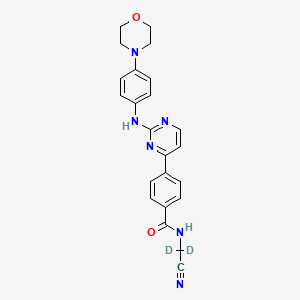
![N-[2-[4-[[3-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclobutyl]oxypropyl-methylamino]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B12406416.png)

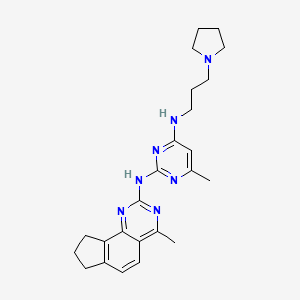
![(4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12406435.png)
![1-Hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one](/img/structure/B12406441.png)
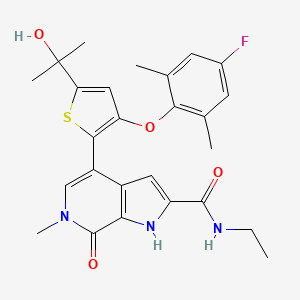


![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12406474.png)



